![molecular formula C14H19N B2355983 3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane CAS No. 2470437-19-3](/img/structure/B2355983.png)

3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

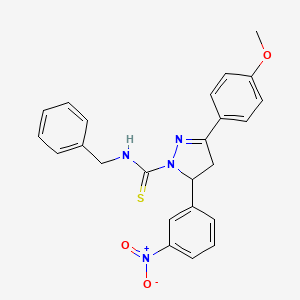

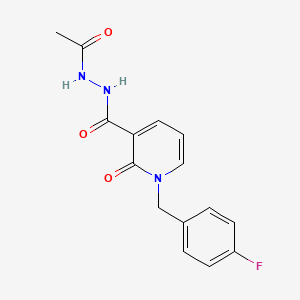

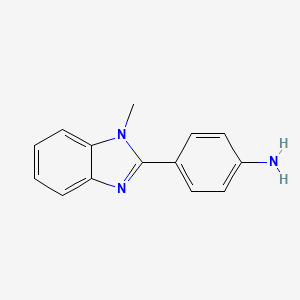

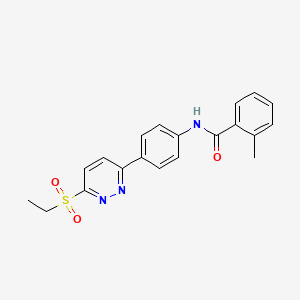

3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane is a chemical compound with the CAS Number: 2470437-19-3 . It has a molecular weight of 201.31 . The IUPAC name for this compound is this compound .

Synthesis Analysis

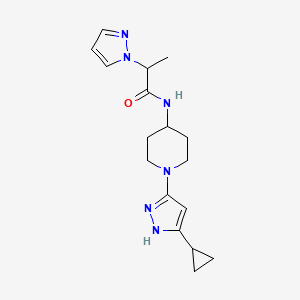

The synthesis of 3-azabicyclo[3.1.1]heptanes, which are similar to the compound , has been achieved by the reduction of spirocyclic oxetanyl nitriles . This approach was scalable and the core was incorporated into the structure of the antihistamine drug Rupatidine . Another method involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic structure with a nitrogen atom incorporated into one of the rings . The core structure is similar to that of meta-substituted benzenes in biologically active compounds .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 3-azabicyclo[3.1.1]heptanes is the reduction of spirocyclic oxetanyl nitriles . This transformation was studied for its mechanism, scope, and scalability .Applications De Recherche Scientifique

Advanced Building Blocks for Drug Discovery

3-Azabicyclo[3.2.0]heptanes, including derivatives like 3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane, have been identified as attractive building blocks for drug discovery due to their complex structure and potential bioactivity. A rapid two-step synthesis method utilizing benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization has been developed, showcasing their utility in medicinal chemistry (Denisenko et al., 2017). This approach emphasizes the significance of these compounds in facilitating the synthesis of potentially bioactive molecules.

Novel Reaction Pathways

An "extremely unusual reaction" involving derivatives of 3-azabicycloheptanes with dimethyl acetylenedicarboxylate has been reported, highlighting the unique reactivity and potential for generating novel compounds with distinct structural features (Matsumoto et al., 2000). These findings demonstrate the compound's versatility and potential in organic synthesis, providing new pathways for the development of pharmacologically relevant molecules.

Conformationally Restricted Piperidine Derivatives

The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a closely related structure, has been explored for its promise as a building block for the selective derivatization of the cyclobutane ring, leading to novel conformationally restricted piperidine derivatives (Denisenko et al., 2010). Such derivatives are valuable in drug development for their potential biological activities and specific target interactions.

Synthesis of Unnatural Amino Acids

Efforts have been made to synthesize 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, indicating the role of azabicycloheptane derivatives in generating unnatural amino acids for medicinal chemistry applications. This demonstrates the compound's importance in creating building blocks that can be further functionalized for drug discovery (Napolitano et al., 2010).

Photocycloaddition for Functional Derivatives

A one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes has been elaborated, underscoring the adaptability of these compounds in synthesizing bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA (Skalenko et al., 2018). These findings highlight the compound's utility in generating functional derivatives that are foundational for further drug development.

Orientations Futures

The future directions for the study and application of 3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane and similar compounds could involve their use as potential bioisosteres of meta-substituted arenes and pyridines . These compounds could be further explored for their potential in medicinal chemistry research .

Propriétés

IUPAC Name |

3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-14-8-7-13(14)10-15(11-14)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQENOHLEWDIRTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC1CN(C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({4-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]phenyl}formamido)acetate](/img/structure/B2355902.png)

![N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2355903.png)

![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2355914.png)

![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2355923.png)